Cyclopentene

説明

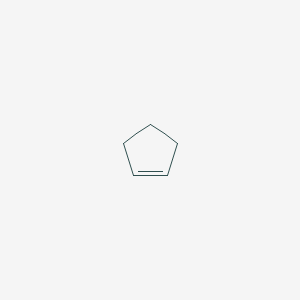

Structure

3D Structure

特性

IUPAC Name |

cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQUOYDBNQMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29300-20-7, 38439-19-9, 25103-85-9 | |

| Record name | Cyclopentene, homopolymer, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29300-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, homopolymer, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38439-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25103-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029171 | |

| Record name | Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS] | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °F at 760 mmHg (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-30 °F (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.774 (USCG, 1999) - Less dense than water; will float | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

380.0 [mmHg] | |

| Record name | Cyclopentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-29-0 | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONM2CKV81Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-211 °F (USCG, 1999) | |

| Record name | CYCLOPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Cyclopentene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene, a cyclic alkene with the chemical formula C₅H₈, is a colorless liquid with a gasoline-like odor.[1][2] It is a fundamental building block in organic synthesis and plays a significant role in various industrial applications, including the production of polymers, resins, and pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction mechanisms to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈ | [1][2][4] |

| Molecular Weight | 68.12 g/mol | [2][4][5][6] |

| CAS Number | 142-29-0 | [1][6] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Gasoline-like, sweetish | [1][2][7] |

| Density | 0.771 g/mL at 25 °C | [5][6][8][9] |

| Boiling Point | 44-46 °C | [5][6][8][9] |

| Melting Point | -135 °C | [5][6][8][9] |

| Flash Point | < -30 °F (< -34 °C) | [1][8][9] |

| Solubility in Water | Insoluble | [1][2][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | [2][9][10] |

| Vapor Pressure | 380 mmHg at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.421 | [2][6][8][9] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~5.7 ppm (m, 2H, =CH), ~2.3 ppm (m, 4H, -CH₂-), ~1.9 ppm (m, 2H, -CH₂-) | [4] |

| ¹³C NMR (CDCl₃) | δ ~130.6 ppm (=CH), ~32.4 ppm (-CH₂-), ~23.0 ppm (-CH₂-) | [10][11] |

| Infrared (IR) | ~3060 cm⁻¹ (=C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) | [8][12][13] |

| Mass Spectrometry (MS) | m/z 68 (M⁺), 67, 53, 41, 39 | [6][14] |

Experimental Protocols

Synthesis of this compound via Dehydration of Cyclopentanol (B49286)

This protocol describes the acid-catalyzed dehydration of cyclopentanol to yield this compound.

Materials:

-

Cyclopentanol (4 mL)

-

85% Phosphoric acid (1 mL)

-

Round-bottom flask (appropriate size for microscale)

-

Fractional distillation apparatus

-

Heating mantle or oil bath

-

Sample vial

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

To a clean round-bottom flask, add 4 mL of cyclopentanol and 1 mL of 85% phosphoric acid.[5]

-

Set up a fractional distillation apparatus as demonstrated by your instructor.[5]

-

Heat the reaction mixture to between 60–70 °C in an oil bath for approximately 10 minutes.[5]

-

Carefully distill the this compound as it forms, collecting the distillate in a sample vial.[5]

-

Add a small amount of anhydrous sodium sulfate to the collected distillate to remove any residual water.[5]

-

Pipette the dried this compound into a fresh, pre-weighed sample vial to determine the final yield.[5]

Purification of this compound by Fractional Distillation

This protocol is suitable for purifying crude this compound from non-volatile impurities and solvents.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or a magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.[8]

-

Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.[8]

-

Begin gently heating the distillation flask with the heating mantle.[8]

-

As the mixture begins to boil, monitor the temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask.[8]

-

When the temperature stabilizes at the boiling point of this compound (44-46 °C), switch to a clean receiving flask to collect the main fraction.[8]

-

Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.[8]

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines the general conditions for analyzing the purity of a this compound sample.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., 100-meter capillary column)[15]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).[16]

-

Injection: Inject a small volume of the prepared sample into the GC.

-

GC Conditions:

-

Injector Temperature: 200 °C[17]

-

Detector (FID) Temperature: 250 °C[17]

-

Oven Temperature Program: A temperature program should be developed to achieve good separation of this compound from any impurities. The specific program will depend on the column and potential impurities.

-

Carrier Gas: Dihydrogen or Helium at a suitable flow rate.[17]

-

-

Data Analysis: Identify the this compound peak based on its retention time, which can be confirmed by running a standard. The purity can be determined by calculating the peak area percentage.

Key Chemical Reactions and Mechanisms

Addition of Bromine to this compound

This compound undergoes an electrophilic addition reaction with bromine (Br₂) to form trans-1,2-dibromocyclopentane. The reaction proceeds through a cyclic bromonium ion intermediate, which explains the observed anti-addition stereochemistry.[1][3][18]

Caption: Mechanism of the electrophilic addition of bromine to this compound.

Oxidation of this compound with Potassium Permanganate (B83412)

The reaction of this compound with potassium permanganate (KMnO₄) depends on the reaction conditions. Cold, dilute, alkaline KMnO₄ results in syn-dihydroxylation to form cis-1,2-cyclopentanediol.[2][4] Hot, acidic KMnO₄ leads to oxidative cleavage of the double bond, forming glutaric acid.[9]

Caption: Oxidation of this compound with potassium permanganate under different conditions.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

This compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of a transition metal catalyst (e.g., Grubbs' catalyst) to produce polypentenamer, a polymer with regularly spaced double bonds. The driving force for this reaction is the relief of ring strain.[7]

Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP) of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. quora.com [quora.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. This compound on treatment with alkaline potassium permanganate class 12 chemistry JEE_Main [vedantu.com]

- 5. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. www2.latech.edu [www2.latech.edu]

- 12. univ-orleans.fr [univ-orleans.fr]

- 13. scribd.com [scribd.com]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. US6264799B1 - Process for isolating cyclopentane and/or this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopentene

Abstract: Cyclopentene (C₅H₈) is a fundamental cycloalkene whose unique structural and bonding characteristics are of significant interest in organic synthesis, polymer science, and materials research. This document provides a comprehensive technical overview of the molecular structure, conformation, and bonding of this compound. It details the key geometric parameters determined through experimental and computational methods, explains the underlying principles of its electronic structure and ring strain, and outlines the methodologies used for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this important carbocycle.

Molecular Structure and Conformation

This compound is a five-membered ring containing one endocyclic double bond.[1] Unlike aromatic rings, the this compound ring is not planar. To alleviate torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, the molecule adopts a puckered, three-dimensional structure.[2][3] The most stable conformation is the "envelope" or "bent" form, where four of the carbon atoms are roughly coplanar, and the fifth carbon atom (the one opposite the double bond) is pushed out of this plane.[2][3]

This puckering is not static. The molecule undergoes a low-energy process known as pseudorotation, rapidly interconverting between various puckered forms. Microwave spectroscopy studies have characterized the potential function for this out-of-plane bending as a double minimum with a low energy barrier to inversion, estimated to be around 215-232 cm⁻¹.[4][5][6]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined primarily through gas-phase electron diffraction and microwave spectroscopy. These experimental findings are well-supported by computational chemistry calculations.

| Parameter | Experimental Value | Method | Reference |

| Bond Lengths | |||

| C=C | 1.343 ± 0.010 Å | Gas Electron Diffraction | [7] |

| C-C (average single bond) | 1.533 ± 0.007 Å | Gas Electron Diffraction | [7] |

| Bond Angles | |||

| C-C=C | 111.0 ± 1.2° | Gas Electron Diffraction | [7] |

| C-C-C (at saturated C) | ~106.3° | (Typical value) | [8] |

| Dihedral Angles | |||

| Ring Puckering Angle | 29.0 ± 2.5° | Gas Electron Diffraction | [7] |

| Skeletal Dihedral Angle | 22° 16' (22.27°) | Microwave Spectroscopy | [4] |

| Equilibrium Dihedral Angle | 26° | Raman/Far-Infrared (d₈) | [6] |

Bonding and Electronic Structure

The bonding in this compound is a combination of the characteristics of alkenes and cycloalkanes. The electronic structure dictates its geometry and reactivity.

Orbital Hybridization

The carbon atoms in the this compound ring exhibit two types of hybridization:

-

sp² Hybridization: The two carbon atoms involved in the double bond (C1 and C2) are sp² hybridized. Each carbon forms three sigma (σ) bonds using its three sp² hybrid orbitals (one C-C σ bond, one C=C σ bond, and one C-H σ bond). The remaining unhybridized p-orbital on each carbon atom overlaps sideways to form the pi (π) bond.[9] This sp² hybridization results in a trigonal planar geometry around these carbons, with bond angles approaching 120°.[9]

-

sp³ Hybridization: The three saturated carbon atoms (C3, C4, and C5) are sp³ hybridized.[9] Each of these carbons forms four sigma (σ) bonds, resulting in a tetrahedral geometry with ideal bond angles of 109.5°.[9][10]

Sigma (σ) and Pi (π) Framework

The molecule is built upon a framework of C-C and C-H sigma bonds formed by the head-on overlap of hybrid orbitals. This σ-framework defines the fundamental shape of the ring. The C=C double bond consists of one strong σ bond and one weaker π bond. The presence of the π bond introduces rigidity to that part of the ring and is the primary site of reactivity for the molecule.

Ring Strain

Like other small cycloalkanes, this compound possesses ring strain, which is a measure of its inherent instability compared to an acyclic analogue. The total ring strain is a combination of:

-

Angle Strain: The deviation of internal bond angles from their ideal values (120° for sp² carbons, 109.5° for sp³ carbons). In the puckered conformation, the C-C=C angle of ~111° is compressed from the ideal 120°, while the saturated carbon angles are also distorted.

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The puckered "envelope" conformation is adopted specifically to reduce the torsional strain that would be significant in a planar structure by staggering many of the C-H bonds.[2][3]

The ring strain energy (RSE) of this compound is relatively low (approx. 5 kcal/mol), which makes it a suitable monomer for equilibrium Ring Opening Metathesis Polymerization (ROMP), a key process in creating chemically recyclable polymers.[11]

Experimental and Computational Protocols

The determination of this compound's molecular structure relies on a combination of spectroscopic techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a primary experimental method for determining the precise structure of molecules in the gas phase, free from intermolecular forces.[12]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.[12]

-

Electron Beam Interaction: A high-energy beam of electrons (with a de Broglie wavelength comparable to molecular bond lengths) is directed through the gas stream.[12]

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector (historically a photographic plate, now often a CCD or similar sensor). Since the molecules are randomly oriented, the pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering curve.

-

Structure Refinement: A theoretical scattering curve is calculated based on a model of the molecule's geometry (bond lengths, angles, dihedral angles). This model is iteratively refined using a least-squares procedure until the theoretical curve provides the best possible fit to the experimental data, yielding the final molecular structure.[7]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its quantized rotational energy levels.[13]

Methodology:

-

Sample Preparation: A gaseous, low-pressure sample of this compound is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies. For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound has (determined to be 0.22 ± 0.015 Debye).[4]

-

Absorption Spectrum: As the frequency is swept, the instrument records the frequencies at which the radiation is absorbed. These absorptions correspond to transitions between different rotational energy states.

-

Spectral Analysis: The frequencies of the rotational transitions are used to calculate the molecule's moments of inertia with very high precision.

-

Structural Determination: Since the moments of inertia are directly related to the mass distribution and geometry of the molecule, these values are used to determine highly accurate bond lengths and angles. Isotopic substitution (e.g., creating deuterated this compound) can be used to determine the positions of specific atoms unambiguously. The technique is also sensitive enough to distinguish between different vibrational states, providing insight into the ring-puckering potential.[4][5]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and probing molecular properties that are difficult to measure directly.[14]

Methodology:

-

Model Building: A starting 3D structure of the this compound molecule is created.

-

Method and Basis Set Selection: A level of theory and basis set are chosen. For molecules like this compound, a common and effective combination is the B3LYP functional with a basis set such as cc-pVTZ, which provides a good balance of accuracy and computational cost.[15]

-

Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of all atoms. This process finds the lowest-energy (most stable) conformation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Property Calculation: From the optimized geometry, various properties can be calculated, including bond lengths, bond angles, dihedral angles, dipole moment, and ring strain energy (RSE). RSE is often calculated using homodesmotic equations, which compare the energy of the strained ring to that of analogous unstrained, open-chain molecules.[14][16]

Visualization of Molecular Structure

The following diagram illustrates the key structural features of this compound in its characteristic envelope conformation.

Figure 1: Puckered envelope conformation of this compound. C4 is the out-of-plane atom. Bond lengths and a key bond angle are shown. The dashed yellow lines indicate bonds receding from the viewer.

References

- 1. This compound | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. DFT ring strain energy calculations of this compound derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. Substituent Effects on Torsional Strain in this compound Derivatives: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - Substituent Effects on Torsional Strain in this compound Derivatives: A Computational Study - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

Synthesis of Cyclopentene via Dehydration of Cyclopentanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed dehydration of cyclopentanol (B49286) to cyclopentene is a cornerstone elimination reaction in organic synthesis, providing a reliable method for the production of this valuable alkene. This compound serves as a versatile precursor in the synthesis of various fine chemicals and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis of this compound from cyclopentanol, focusing on the reaction mechanism, comparative analysis of catalytic conditions, and detailed experimental protocols. The information is curated to assist researchers and professionals in drug development in optimizing this synthetic transformation.

Introduction

The conversion of alcohols to alkenes through dehydration is a fundamental transformation in organic chemistry. The synthesis of this compound from cyclopentanol is a classic example of an E1 elimination reaction, typically facilitated by strong acid catalysts such as sulfuric acid or phosphoric acid. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the resulting this compound. This guide aims to provide a comprehensive resource on the theoretical and practical aspects of this reaction.

Reaction Mechanism

The acid-catalyzed dehydration of cyclopentanol proceeds via a unimolecular elimination (E1) mechanism. This multi-step process can be summarized as follows:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of cyclopentanol by the acid catalyst (e.g., H₃O⁺). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1]

-

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.

-

Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a π-bond, resulting in the formation of this compound.

Caption: E1 Mechanism for Cyclopentanol Dehydration.

Quantitative Data on Reaction Conditions and Yields

The efficiency of cyclopentanol dehydration is highly dependent on the choice of acid catalyst, reaction temperature, and reaction time. While specific comparative data for cyclopentanol is limited in the literature, extensive studies on the analogous dehydration of cyclohexanol (B46403) provide valuable insights. The following table summarizes typical reaction conditions and reported yields.

| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Product | Yield (%) | Notes |

| 85% Phosphoric Acid | 4:1 (v/v) | 60 - 70 | 10 min (heating) + distillation | This compound | Not Reported | A common microscale laboratory procedure.[2] |

| 85% Phosphoric Acid | 2.5:1 (v/v) | Distillation | Not Specified | Cyclohexene | 82 | Analogous reaction with cyclohexanol.[3] |

| Concentrated Sulfuric Acid | Not Specified | Heat | Not Specified | This compound | Not Reported | Effective, but can lead to side products due to its strong oxidizing nature.[4] |

Note: The yield for the dehydration of cyclohexanol is often in the range of 65-85% depending on the specific procedure and purification methods.[5] It is reasonable to expect similar yields for the dehydration of cyclopentanol under optimized conditions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound from cyclopentanol, based on common laboratory procedures.

Materials and Equipment

-

Cyclopentanol

-

85% Phosphoric Acid (or concentrated Sulfuric Acid)

-

5% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Ice bath

Generalized Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

Detailed Methodologies

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4 mL of cyclopentanol and 1 mL of 85% phosphoric acid.[2] Add a few boiling chips to ensure smooth boiling.

-

Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle or an oil bath to a temperature of 60-70°C.[2] The this compound, being more volatile than cyclopentanol, will distill over along with water. Collect the distillate in a flask cooled in an ice bath.

-

Purification:

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate with a small volume of 5% sodium bicarbonate solution to neutralize any acidic impurities.[6] Carefully vent the separatory funnel to release any pressure buildup.

-

Separate the lower aqueous layer and discard it.

-

Wash the organic layer with water.

-

Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

For higher purity, the dried this compound can be further purified by simple distillation.

-

Conclusion

The acid-catalyzed dehydration of cyclopentanol is an efficient and well-established method for the synthesis of this compound. The reaction proceeds through an E1 mechanism, and the choice of a non-oxidizing acid catalyst like phosphoric acid is generally preferred to minimize the formation of byproducts. Careful control of the reaction temperature and efficient purification of the product are crucial for obtaining high yields of pure this compound. This guide provides the necessary theoretical background and practical protocols to aid researchers in successfully performing and optimizing this important synthetic transformation.

References

- 1. Propose mechanisms for the following reactions. (a) | Study Prep in Pearson+ [pearson.com]

- 2. Solved The following experiment was completed and the | Chegg.com [chegg.com]

- 3. scribd.com [scribd.com]

- 4. google.com [google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. www2.latech.edu [www2.latech.edu]

Industrial Production of Cyclopentene via Steam Cracking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentene, a valuable monomer and synthetic intermediate, is not a direct product of steam cracking but is instead derived from the C5 fraction of pyrolysis gasoline, a byproduct of the process. The industrial production of high-purity this compound is a multi-step process that involves the separation and chemical conversion of components within this complex hydrocarbon stream. This technical guide provides an in-depth overview of the core processes, including the initial separation of the C5 cut, the selective hydrogenation of cyclopentadiene (B3395910) to this compound, and the final purification stages. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction to this compound and its Industrial Significance

This compound is a cycloolefin that serves as a crucial building block in the synthesis of a variety of chemical products. Its applications range from the production of polymers and resins to its use as a precursor for pharmaceuticals and fragrances. The primary industrial source of this compound is the C5 fraction obtained from the steam cracking of hydrocarbons such as naphtha and liquefied petroleum gas (LPG).[1][2][3] This C5 stream is a complex mixture of saturated and unsaturated hydrocarbons, with this compound and its precursor, cyclopentadiene, being key components of interest.[1][2]

The Overall Production Process from Steam Cracking Byproducts

The industrial route to this compound from steam cracker C5 fractions can be broadly categorized into three main stages:

-

Fractional Distillation and Pre-treatment: The C5 fraction is first separated from the broader pyrolysis gasoline stream. A key initial step often involves the thermal dimerization of cyclopentadiene (CPD) to dicyclopentadiene (B1670491) (DCPD), which has a significantly higher boiling point, facilitating its separation from the other C5 components.[3][4]

-

Selective Hydrogenation: The heart of the this compound production process is the selective hydrogenation of the remaining cyclopentadiene to this compound. This step is critical as it converts the less desirable diene into the target mono-olefin, thereby increasing the overall yield of this compound.

-

Purification: The final stage involves the purification of this compound to the desired specification, typically through one or more distillation steps to remove cyclopentane (B165970), unreacted components, and other impurities.

Below is a high-level overview of the industrial workflow:

Quantitative Data

The following tables summarize typical compositions and operating parameters in the industrial production of this compound.

Table 1: Typical Composition of Steam Cracker C5 Fraction

| Component | Typical Concentration (wt%) |

| Isoprene | 15 - 25 |

| Piperylene (1,3-pentadiene) | 8 - 15 |

| Cyclopentadiene/Dicyclopentadiene | 15 - 25 |

| This compound | 3 - 8 |

| Pentanes (n- & iso-) | 10 - 20 |

| Pentenes (n- & iso-) | 15 - 25 |

| Other C4-C6 hydrocarbons | Balance |

Note: Composition can vary significantly based on the steam cracker feedstock and operating severity.[3]

Table 2: Selective Hydrogenation of Cyclopentadiene to this compound - Reaction Parameters and Performance

| Parameter | Value |

| Catalyst | Palladium on Alumina (B75360) (Pd/Al₂O₃) or Raney Nickel |

| Catalyst Loading (Pd) | 0.2 - 0.6 wt% |

| Temperature | 30 - 55 °C |

| Pressure | 0.9 - 1.5 MPa |

| Solvent | Toluene (B28343), Cyclohexane, or Ethanol |

| Cyclopentadiene Conversion | > 98% |

| This compound Selectivity | > 95% |

| This compound Yield | > 92% |

Data synthesized from patent literature.[5][6]

Table 3: this compound Purification by Distillation - Operating Conditions

| Parameter | Value |

| Column Type | Multi-tray fractional distillation column |

| Overhead Temperature | 45 - 72 °C |

| Overhead Pressure | 0.1 - 0.3 MPa |

| Reflux Ratio | 3 - 4 |

| Final Purity of this compound | > 99% |

Data synthesized from patent literature describing purification of C5 streams.[7]

Experimental Protocols

Selective Hydrogenation of Cyclopentadiene

This protocol describes a representative lab-scale selective hydrogenation of cyclopentadiene to this compound.

Materials:

-

Cyclopentadiene-rich C5 fraction

-

Palladium on alumina (0.5 wt% Pd) catalyst

-

Toluene (solvent)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control

Procedure:

-

Catalyst Preparation: The catalyst is typically pre-reduced in a hydrogen stream if required by the manufacturer's instructions.

-

Reactor Setup: The batch reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: The cyclopentadiene-rich feed and toluene are charged into the reactor. The catalyst is then added under a nitrogen blanket.

-

Reaction: The reactor is sealed and purged again with nitrogen, followed by pressurization with hydrogen to the desired pressure (e.g., 1.0 MPa). The reaction mixture is heated to the target temperature (e.g., 40°C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of cyclopentadiene and the selectivity to this compound.

-

Completion and Shutdown: Once the desired conversion is achieved, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reactor is then purged with nitrogen.

-

Product Recovery: The catalyst is separated from the reaction mixture by filtration. The resulting solution contains this compound, solvent, and other components from the original feed.

Purification of this compound by Fractional Distillation

This protocol outlines the purification of the crude this compound stream from the hydrogenation step.

Materials:

-

Crude this compound solution from hydrogenation

-

Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig rings), condenser, and collection flasks.

-

Heating mantle with a temperature controller

-

Vacuum pump (if vacuum distillation is required)

Procedure:

-

Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Charging the Flask: The crude this compound solution is charged into the distillation flask.

-

Distillation: The mixture is heated to its boiling point. The distillation is carried out at a slow and steady rate to ensure good separation. The overhead temperature is monitored closely.

-

Fraction Collection: Different fractions are collected based on their boiling points. Lower boiling impurities will distill first, followed by the this compound product at its characteristic boiling point.

-

Analysis: The purity of the collected this compound fraction is determined by gas chromatography.

-

Final Product: The fraction meeting the desired purity specification is collected as the final product.

Reaction Mechanism and Process Logic

Proposed Mechanism for Selective Hydrogenation of Cyclopentadiene

The selective hydrogenation of cyclopentadiene to this compound on a palladium catalyst is believed to proceed through a series of steps involving the catalyst surface. A simplified representation of the proposed mechanism is as follows:

Experimental Workflow Logic

The following diagram illustrates the logical flow of the experimental process for producing and purifying this compound from a C5 fraction.

Conclusion

The industrial production of this compound from steam cracker C5 fractions is a well-established process that relies on a combination of physical separation and catalytic conversion. The selective hydrogenation of cyclopentadiene is a key enabling technology that maximizes the yield of the desired product. By carefully controlling reaction conditions and employing efficient purification techniques, high-purity this compound can be obtained for use in a wide range of chemical syntheses. This guide provides a foundational understanding of the technical aspects of this process, offering valuable insights for researchers and professionals in related fields.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. C5 Fraction | Products | Crasus Chemical Inc. [crasus.co.jp]

- 3. cdn.ihs.com [cdn.ihs.com]

- 4. US10814301B2 - Producing C5 olefins from steam cracker C5 feeds - Google Patents [patents.google.com]

- 5. CN1911877A - Method of preparing this compound by continuous hydrogenation of cyclopentadiene - Google Patents [patents.google.com]

- 6. CN1911875A - Method of preparing cyclopentane by continuous hydrogenation of cyclo pentadiene - Google Patents [patents.google.com]

- 7. Method for directly separating and purifying this compound from C5 raw material adopting extraction and distillation technology - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and contemporary methods for the laboratory-scale synthesis of cyclopentene, a valuable cycloalkene intermediate in organic synthesis and drug development. This document details several synthetic pathways, offering in-depth experimental protocols, quantitative data for comparison, and mechanistic insights visualized through reaction pathway diagrams.

Dehydration of Cyclopentanol (B49286)

The acid-catalyzed dehydration of cyclopentanol is a classic and straightforward method for the preparation of this compound. This elimination reaction typically proceeds via an E1 mechanism.

Reaction Pathway

Caption: E1 mechanism for the acid-catalyzed dehydration of cyclopentanol.

Experimental Protocol

Materials:

-

Cyclopentanol

-

85% Phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

To a 50 mL round-bottom flask, add 25.0 mL of cyclopentanol and 5.0 mL of 85% phosphoric acid. Add a few boiling chips.

-

Assemble a fractional distillation apparatus connected to the round-bottom flask. Place a collection flask in an ice bath to receive the this compound product.

-

Heat the reaction mixture gently using a heating mantle or oil bath. The temperature of the distilling vapor should be maintained below 100 °C. This compound (boiling point: 44 °C) and water will co-distill.

-

Continue the distillation until no more product is collected.

-

Transfer the distillate to a separatory funnel. Wash the organic layer with a small amount of saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried this compound into a clean, pre-weighed flask to determine the yield. Further purification can be achieved by simple distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclopentanol (25.0 mL) | [1] |

| Catalyst | 85% Phosphoric Acid (5.0 mL) | [2] |

| Reaction Temperature | < 100 °C (distillation) | [3] |

| Reported Yield | ~82% | [1] |

Dehydrohalogenation of a Cyclopentyl Precursor

The elimination of a hydrogen halide from a cyclopentyl halide or a related derivative using a strong base is a common method for introducing a double bond to form this compound. This reaction typically follows an E2 mechanism.

Two-Step Synthesis via Cyclopentyl Tosylate

A reliable method involves the conversion of cyclopentanol to cyclopentyl tosylate, which is an excellent leaving group, followed by elimination.

Reaction Pathway:

References

Cyclopentene's Reactivity with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene, a cyclic alkene with the formula C₅H₈, is a key building block in organic synthesis. Its reactivity is dominated by the presence of a carbon-carbon double bond, which acts as a nucleophile, readily attacking electrophilic species. This guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of this compound, offering detailed reaction mechanisms, quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

General Mechanism of Electrophilic Addition

The fundamental mechanism of electrophilic addition to this compound proceeds in a two-step fashion. First, the π-electrons of the double bond attack an electrophile (E⁺), leading to the formation of a carbocation intermediate. Due to the symmetric nature of this compound, the initial addition of the electrophile can occur at either carbon of the double bond without regiochemical preference, forming a secondary carbocation. In the second step, a nucleophile (Nu⁻) attacks the carbocation, resulting in the final addition product.

historical discovery and preparation of cyclopentene

An In-depth Technical Guide on the Historical Discovery and Preparation of Cyclopentene

Introduction

This compound, a cycloalkene with the chemical formula C₅H₈, is a colorless liquid with a petrol-like odor.[1] While its direct applications are limited, it serves as a valuable intermediate and monomer in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and polymers.[2] This document provides a comprehensive overview of the historical discovery of this compound and details the key laboratory and industrial methods for its preparation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Discovery

This compound was first prepared in 1893 by the German chemist Carl Gärtner.[1] He synthesized the compound through the reaction of iodocyclopentane (B73287) with potassium hydroxide (B78521).[1] Gärtner originally named the newly discovered molecule "Pentamethenylene".[1] This pioneering work laid the foundation for the study of five-membered cyclic hydrocarbons and their derivatives.

Methods of Preparation

This compound can be synthesized through various routes, ranging from laboratory-scale reactions to large-scale industrial production. The primary methods include the dehydration of cyclopentanol (B49286), dehydrohalogenation of cyclopentyl halides, and the catalytic hydrogenation of cyclopentadiene (B3395910).

Dehydration of Cyclopentanol

The acid-catalyzed dehydration of cyclopentanol is a common and straightforward laboratory method for preparing this compound.[1][3] This elimination reaction (typically E1) involves the removal of a water molecule from the alcohol to form a double bond.[3][4][5]

-

Protonation of the Alcohol: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is used to protonate the hydroxyl (-OH) group of cyclopentanol. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[3]

-

Formation of Carbocation: The protonated alcohol loses a water molecule to form a relatively stable secondary carbocation.[3]

-

Deprotonation: A weak base, typically the conjugate base of the acid used (e.g., HSO₄⁻) or water, abstracts a beta-hydrogen (a hydrogen on a carbon adjacent to the carbocation).[3]

-

Alkene Formation: The electrons from the C-H bond form a pi bond, resulting in the formation of this compound.

-

Purification: The resulting this compound is typically distilled from the reaction mixture.

Dehydrohalogenation of Cyclopentyl Halides

Another effective laboratory synthesis involves the elimination of a hydrogen halide (H-X) from a cyclopentyl halide, such as cyclopentyl bromide or iodocyclopentane.[3][6] This reaction is typically achieved via an E2 mechanism by treating the halide with a strong base.[3]

-

Reactant Mixture: Cyclopentyl bromide (or another cyclopentyl halide) is dissolved in a suitable solvent.

-

Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH), is added to the mixture.[1][3][6]

-

Elimination: The base abstracts a beta-hydrogen, and in a concerted step, the electrons from the C-H bond shift to form the C=C double bond, while the halide ion departs as the leaving group.

-

Workup: The resulting this compound is isolated from the reaction mixture, often by extraction and subsequent distillation.

Catalytic Hydrogenation of Cyclopentadiene

This compound can be produced by the selective partial hydrogenation of cyclopentadiene.[1] This method is significant because cyclopentadiene is readily available as a byproduct of petroleum refining processes like steam cracking.[7]

-

Catalyst Preparation: A hydrogenation catalyst, such as palladium on carbon (Pd/C) or nickel, is suspended in a suitable solvent within a reaction vessel.

-

Reaction Setup: Cyclopentadiene is introduced into the vessel.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere under controlled pressure and temperature. The reaction must be carefully monitored to prevent over-hydrogenation to cyclopentane.

-

Filtration and Purification: Once one molar equivalent of hydrogen has been consumed, the reaction is stopped. The catalyst is removed by filtration, and the this compound is purified by distillation.

Industrial Production: Steam Cracking of Naphtha

On an industrial scale, this compound is produced in large quantities as a component of the product stream from the steam cracking of naphtha.[1] This high-temperature process breaks down large hydrocarbon molecules into smaller, more valuable ones, including various alkenes and cycloalkenes. This compound is then separated from this complex mixture through fractional distillation.

Comparison of Preparation Methods

The choice of synthesis method depends on the desired scale, available starting materials, and required purity. Laboratory methods offer versatility, while industrial processes are optimized for large-scale, cost-effective production.

| Method | Starting Material | Key Reagents/Catalyst | Typical Scale | Advantages | Disadvantages | Yield (%) |

| Dehydration | Cyclopentanol | H₂SO₄ or H₃PO₄[3] | Laboratory | Simple procedure, readily available starting material. | Risk of side reactions (e.g., ether formation). | ~50-60%[8] |

| Dehydrohalogenation | Cyclopentyl Halide | Strong base (e.g., KOH, t-BuOK)[1][3] | Laboratory | Good yields, well-understood mechanism. | Halide starting materials can be more expensive. | Variable |

| Hydrogenation | Cyclopentadiene | H₂, Pd/C or Ni catalyst[1] | Laboratory / Industrial | Utilizes inexpensive byproduct feedstock.[7] | Risk of over-hydrogenation to cyclopentane.[9] | High |

| Steam Cracking | Naphtha | High Temperature (Steam) | Industrial | Very large scale, cost-effective for bulk production. | Produces a complex mixture requiring extensive separation. | N/A (Component of mixture) |

| From Cyclopentylamine | Cyclopentylamine | Nickel (II) oxide, oxalic acid | Laboratory | High reported yield in a specific patented process. | Multi-component system, high temperatures required. | 92%[10] |

digraph "Cyclopentene_Synthesis_Pathways" { graph [bgcolor="#F1F3F4", splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Central Product this compound [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14]; // Starting Materials cyclopentanol [label="Cyclopentanol", fillcolor="#FBBC05", fontcolor="#202124"]; cyclopentyl_halide [label="Cyclopentyl Halide\n(e.g., R-Br, R-I)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclopentadiene [label="Cyclopentadiene", fillcolor="#FBBC05", fontcolor="#202124"]; naphtha [label="Naphtha", fillcolor="#FBBC05", fontcolor="#202124"]; // Conditions and Reagents dehydration [label="Acid-Catalyzed\nDehydration\n(H₂SO₄, Δ)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dehydrohalogenation [label="Dehydrohalogenation\n(Strong Base, e.g., KOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrogenation [label="Selective Catalytic\nHydrogenation\n(H₂, Pd/C)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cracking [label="Steam Cracking\n(High Temp.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; // Connections cyclopentanol -> dehydration [color="#EA4335"]; dehydration -> this compound [color="#34A853"]; cyclopentyl_halide -> dehydrohalogenation [color="#EA4335"]; dehydrohalogenation -> this compound [color="#34A853"]; cyclopentadiene -> hydrogenation [color="#EA4335"]; hydrogenation -> this compound [color="#34A853"]; naphtha -> cracking [color="#EA4335"]; cracking -> this compound [label="Separation via\nDistillation", color="#34A853"];

}

Conclusion

From its initial synthesis by Carl Gärtner in the late 19th century, the preparation of this compound has evolved significantly. Today, a range of reliable methods is available to chemists, from classic laboratory eliminations to large-scale industrial cracking processes. Understanding these synthetic routes, their underlying mechanisms, and their practical considerations is crucial for professionals who utilize this compound and its derivatives in research and development, particularly in the synthesis of complex organic molecules for the pharmaceutical and chemical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Show how you would prepare this compound from each compound.a. cyc... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]

- 6. Solved: With methyl, ethyl, or cyclopentyl halides as your organic substrate, outline syntheses of [Chemistry] [gauthmath.com]

- 7. Step-by-Step Guide to Producing Cyclopentane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US2793238A - Preparation of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Identification of Cyclopentene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of cyclopentene. It is intended for researchers, scientists, and drug development professionals who utilize nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-1, H-2 (Olefinic) | ~5.73 | Multiplet | 2H |

| H-3, H-5 (Allylic) | ~2.30 | Multiplet | 4H |

| H-4 (Aliphatic) | ~1.82 | Multiplet | 2H |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Data is often acquired in deuterated chloroform (B151607) (CDCl₃).[1]

Caption: ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-1, C-2 (Olefinic) | ~130.4 |

| C-3, C-5 (Allylic) | ~32.3 |

| C-4 (Aliphatic) | ~23.2 |

Note: Chemical shifts are typically referenced to TMS at 0 ppm. Data is often acquired in CDCl₃.[2][3][4]

Caption: ¹³C NMR chemical shift assignments for this compound.

Experimental Protocol for NMR Spectroscopy

For a volatile liquid like this compound, the following protocol is recommended for acquiring high-quality NMR spectra:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the this compound is handled in a well-ventilated fume hood due to its volatility and flammability.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely to prevent evaporation.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for good resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms.[5][6][7] A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectrum of this compound

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of C-H bonds of both sp² (alkene) and sp³ (alkane) hybridized carbons, as well as the C=C double bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3060 | C-H stretch | =C-H (alkene) |

| 2959, 2853 | C-H stretch | -C-H (alkane)[8] |

| ~1650 | C=C stretch | Alkene |

| ~1450 | CH₂ bend | Alkane |

Note: Spectra of neat liquids can be obtained using salt plates (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol for FT-IR Spectroscopy

For a neat liquid sample like this compound, the following methods can be employed:

A. Transmission (Salt Plate) Method:

-

Sample Preparation:

-

Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Handle the salt plates with care to avoid contact with moisture, which can fog or dissolve them.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.[9][10]

-

B. Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 68 | [C₅H₈]⁺ (Molecular Ion) | High |

| 67 | [C₅H₇]⁺ | Base Peak (100%) |

| 53 | [C₄H₅]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 68). The most abundant fragment (base peak) at m/z 67 is due to the loss of a hydrogen radical, forming a stable cyclopentenyl cation. Further fragmentation can occur through the loss of ethylene (B1197577) or other small neutral molecules.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Due to its volatility, this compound is ideally analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 10-100 ppm.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a suitable capillary column (e.g., a non-polar or weakly polar column like a DB-5ms).

-

Set the injector temperature (e.g., 250 °C) and the GC-MS interface temperature (e.g., 280 °C).

-

Program the oven temperature to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

-

Mass Spectrometer (MS):

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The this compound will be separated from the solvent and other components as it travels through the GC column.

-

As the this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.[13][14][15][16]

-

-

Data Analysis:

-

The output is a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time.

-

A mass spectrum can be obtained for the peak corresponding to this compound in the TIC.

-

The molecular ion peak and the fragmentation pattern in the mass spectrum are used to confirm the identity of the compound. Comparison with a library of mass spectra (e.g., NIST) can further aid in identification.

-

References

- 1. This compound(142-29-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(142-29-0) 13C NMR spectrum [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]